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For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the efficacy of selective Tyrosine Kinase 2 (TYK2) inhibition against a
standard oral therapy for moderate-to-severe plaque psoriasis. Due to the early stage of
development for ABBV-712, a selective TYK2 inhibitor, publicly available clinical data directly
comparing it to standard autoimmune therapies is limited. Therefore, this guide will utilize data
from the approved selective TYK2 inhibitor, deucravacitinib, as a representative of this class of
molecules to draw comparisons with a standard-of-care oral agent, apremilast.

ABBV-712 is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK)
family.[1] By targeting the regulatory pseudokinase (JH2) domain of TYK2, ABBV-712 offers a
differentiated mechanism from broader JAK inhibitors.[2][3] This selective inhibition modulates
signaling of key cytokines implicated in autoimmune diseases, such as Interleukin-23 (IL-23)
and IL-12, making it a promising therapeutic target.[2][3] Preclinical studies have demonstrated
the anti-inflammatory activity of ABBV-712 in models of ear dermatitis and IL-12/IL-18-induced
interferon-gamma (IFN-y) production.[4] The primary indication for which ABBV-712 has been
investigated in a Phase 1 clinical trial is psoriasis.[2]

Comparative Efficacy in Plaque Psoriasis

To illustrate the potential efficacy of selective TYK2 inhibition, this guide presents data from the
pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared the selective
TYK2 inhibitor deucravacitinib to the phosphodiesterase-4 (PDE4) inhibitor apremilast, a
standard oral treatment for moderate-to-severe plaque psoriasis.[5]
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Efficacy Endpoint

Deucravacitinib Apremilast Placebo
(Week 16)
PASI 75 ~58.4% ~35.1% ~12.7%
Significantly higher
sPGA0/1 J Y

than placebo and
(clear/almost clear) )
apremilast

Data from the
POETYK PSO-1 trial
for moderate-to-
severe plaque

psoriasis.[5]

These results demonstrate the superior efficacy of a selective TYK2 inhibitor over a standard
oral therapy in achieving significant skin clearance in patients with moderate-to-severe plaque
psoriasis.[5] Long-term extension studies have shown that the clinical response to
deucravacitinib is maintained for up to three years with no new safety signals identified.[5]

Standard Therapies for Psoriasis

The treatment landscape for psoriasis is broad and depends on disease severity. For mild to
moderate disease, topical therapies are the standard of care, including corticosteroids and
vitamin D3 analogues.[4] Phototherapy, such as narrowband UVB, is a mainstay for moderate-
to-severe psoriasis that is unresponsive to topical agents.[4] For more severe cases, systemic
therapies are employed, which include conventional oral agents like methotrexate and
apremilast, as well as biologic therapies that target specific components of the immune system,
such as TNF-q, IL-17, and IL-23 inhibitors.[6][7]

Experimental Protocols

The following provides a generalized methodology for a Phase 3, multicenter, randomized,
double-blind, placebo- and active-controlled trial for a novel oral therapy in moderate-to-severe
plague psoriasis, based on the design of the POETYK PSO trials.[8]

Objective: To assess the efficacy and safety of the investigational drug compared to placebo
and an active comparator in adults with moderate-to-severe plaque psoriasis.
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Study Design:

o Participants: Adults (18 years or older) with a diagnosis of moderate-to-severe plaque
psoriasis for at least 6 months, defined by a Psoriasis Area and Severity Index (PASI) score
>12, a static Physician's Global Assessment (sSPGA) score of 23 (moderate or severe), and
body surface area (BSA) involvement of 210%.

o Randomization: Patients are randomized in a 1:1:1 ratio to receive the investigational drug,
placebo, or the active comparator (e.g., apremilast 30 mg twice daily).

o Treatment Period: A 16-week placebo-controlled period, followed by a longer-term active
treatment period (e.g., up to 52 weeks or longer in an extension study).

e Primary Endpoints:

o The proportion of patients achieving at least a 75% reduction in their PASI score from
baseline (PASI 75) at Week 16.

o The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at
Week 16.

e Secondary Endpoints:
o Proportion of patients achieving PASI 90 and PASI 100.
o Changes in health-related quality of life measures.

o Safety and tolerability assessments, including monitoring of adverse events and laboratory
parameters.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the TYK2
signaling pathway and a typical clinical trial workflow.
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Caption: TYK2 signaling pathway and the inhibitory action of ABBV-712.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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